molecular formula C8H16N4O2S B5889615 N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide

N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide

Cat. No.: B5889615
M. Wt: 232.31 g/mol
InChI Key: WFWDDJRDDPLQBE-UHFFFAOYSA-N
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Description

N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide: is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities The structure of this compound includes a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 1,2,4-triazole derivatives with sulfonamide precursors. One common method is the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the preparation of various 1,2,4-triazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or aryl halides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry: N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential antifungal and antibacterial properties. It has shown efficacy against various strains of bacteria and fungi, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound’s potential medicinal applications include its use as an antifungal agent, particularly against Candida species. It is also being investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets. In antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

In anticancer applications, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    1,2,4-Triazole: A basic structure that forms the core of many biologically active compounds.

    Sulfonamides: A class of compounds known for their antibacterial and antifungal properties.

Uniqueness: N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide is unique due to the combination of the 1,2,4-triazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to inhibit specific enzymes and its potential anticancer activity set it apart from other similar compounds .

Properties

IUPAC Name

N,N-dipropyl-1H-1,2,4-triazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2S/c1-3-5-12(6-4-2)15(13,14)8-9-7-10-11-8/h7H,3-6H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWDDJRDDPLQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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